molecular formula C5H10O5 B583948 D-[2,3,4,5-13C4]Ribose CAS No. 478506-23-9

D-[2,3,4,5-13C4]Ribose

Cat. No. B583948
CAS RN: 478506-23-9
M. Wt: 154.099
InChI Key: SRBFZHDQGSBBOR-OCBIYWEISA-N
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Description

D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .


Synthesis Analysis

D-ribose is found in the cells and particularly in the mitochondria, where it is essential for energy production . Supplemental D-ribose has been shown to improve cellular processes when there is mitochondrial dysfunction . When individuals take supplemental D-ribose, it can bypass part of the pentose pathway to produce D-ribose-5-phosphate for the production of energy .


Molecular Structure Analysis

D-ribose has the molecular formula C5H10O5 . X-ray diffraction and NMR experiments show that D-ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .


Chemical Reactions Analysis

D-ribose is a naturally occurring monosaccharide found in the cells and particularly in the mitochondria, where it is essential for energy production . Supplemental D-ribose has been shown to improve cellular processes when there is mitochondrial dysfunction .


Physical And Chemical Properties Analysis

D-ribose has the molecular formula C5H10O5 . X-ray diffraction and NMR experiments show that D-ribose occurs in two crystal forms that contain β- and α-pyranose forms in various ratios .

Scientific Research Applications

D-Ribose in Glycation and Protein Aggregation

D-Ribose, a naturally occurring pentose monosaccharide, is integral in several metabolic pathways and biomolecules. Its involvement in the glycation of proteins to produce advanced glycation end products (AGEs) leads to cellular dysfunction and death. Ribosylation, a rapid process, has been shown to cause protein aggregation both in vitro and in vivo, indicating its role in cell dysfunction and cognitive impairments. This review may serve as a reference for studies on the pharmacokinetics of D-Ribose action (Wei et al., 2012).

Wound Dressings Using 2-deoxy-D-Ribose

Research on the development of wound dressings based on the delivery of 2-deoxy-D-Ribose (2dDR) to induce angiogenesis in chronic wounds has revealed that 2dDR stimulates pro-angiogenic activities in vitro and in vivo. It also upregulates the production of Vascular Endothelial Growth Factor (VEGF), making 2dDR an attractive alternative to VEGF for wound dressing development due to its stability, low cost, and ease of incorporation (Dikici et al., 2021).

L-Ribose Isomerases for Biocatalytic Production

L-Ribose and L-Ribulose, rare sugars, have significant roles and potential applications in various fields. L-Ribose isomerase (L-RI) facilitates the production of these sugars through a bioconversion approach, offering an excellent alternative to chemical methods. This research highlights the importance of L-RIs in the production of rare sugars, emphasizing the potential of enzymes like MmL-RIse and CrL-RIse in producing L-Ribulose up to 32% and 31%, respectively (Mahmood et al., 2021).

Oligonucleotide Performance Improvements

Synthetic oligonucleotides, used to modulate gene expression for therapeutic purposes, have seen performance improvements through various chemical modifications, including those of the ribose sugar. This review discusses the benefits of 2'-O-modification of the ribose sugar in enhancing the activity of oligonucleotides, emphasizing the need for a systematic approach to evaluate the potential of mixed oligonucleotides (Faria & Ulrich, 2008).

SiRNA Therapeutics and Ribose Modifications

Future Directions

Poly (ADP-ribose) polymerase inhibitors (PARPi) represent a new standard of care in the upfront treatment of advanced epithelial ovarian cancer to the point that the vast majority of patients now receive a PARPi, alone or in combination with the anti-angiogenic bevacizumab, as part of their first-line maintenance therapy .

properties

IUPAC Name

(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-OCBIYWEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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